molecular formula C17H19ClN2O3S B13075045 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline CAS No. 734546-73-7

2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B13075045
CAS No.: 734546-73-7
M. Wt: 366.9 g/mol
InChI Key: QKFYVRLUWICUGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group, a piperidine ring, and a sulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate reagent to introduce the phenoxy group.

    Piperidine Sulfonylation: The next step involves the sulfonylation of piperidine using a sulfonyl chloride reagent to form piperidine-1-sulfonyl chloride.

    Coupling Reaction: The final step is the coupling of the 4-chlorophenoxy intermediate with piperidine-1-sulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)piperidine-1-sulfonyl chloride
  • 4-Chlorophenoxyacetic acid
  • 4-Chlorophenylsulfonyl chloride

Uniqueness

2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

734546-73-7

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-5-piperidin-1-ylsulfonylaniline

InChI

InChI=1S/C17H19ClN2O3S/c18-13-4-6-14(7-5-13)23-17-9-8-15(12-16(17)19)24(21,22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,19H2

InChI Key

QKFYVRLUWICUGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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